3,3,4,4,5,6,6-Heptafluorohex-5-EN-1-OL

Lithography Photoresist UV Transparency

3,3,4,4,5,6,6-Heptafluorohex-5-EN-1-OL (CAS 97168-16-6), with the molecular formula C6H5F7O and a molecular weight of 226.09 g/mol , is a partially fluorinated alkenol that serves as a niche but strategically important building block in organofluorine chemistry. Characterized by its C5-C6 double bond and a terminal hydroxyl group separated from a heavily fluorinated segment by two methylene units, this compound's value proposition lies not in its inherent biological activity but in its unique structural capacity as a precursor to advanced functional materials.

Molecular Formula C6H5F7O
Molecular Weight 226.09 g/mol
CAS No. 97168-16-6
Cat. No. B14349676
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,3,4,4,5,6,6-Heptafluorohex-5-EN-1-OL
CAS97168-16-6
Molecular FormulaC6H5F7O
Molecular Weight226.09 g/mol
Structural Identifiers
SMILESC(CO)C(C(C(=C(F)F)F)(F)F)(F)F
InChIInChI=1S/C6H5F7O/c7-3(4(8)9)6(12,13)5(10,11)1-2-14/h14H,1-2H2
InChIKeyIDYWWSZMGZIANJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,3,4,4,5,6,6-Heptafluorohex-5-EN-1-OL (CAS 97168-16-6): A Strategic Fluoroalkenol Intermediate for Advanced Material and Life Science Research


3,3,4,4,5,6,6-Heptafluorohex-5-EN-1-OL (CAS 97168-16-6), with the molecular formula C6H5F7O and a molecular weight of 226.09 g/mol [1], is a partially fluorinated alkenol that serves as a niche but strategically important building block in organofluorine chemistry. Characterized by its C5-C6 double bond and a terminal hydroxyl group separated from a heavily fluorinated segment by two methylene units, this compound's value proposition lies not in its inherent biological activity but in its unique structural capacity as a precursor to advanced functional materials [2]. Its specific substitution pattern is designed for incorporation into polymers, where the seven fluorine atoms impart desirable bulk properties such as enhanced chemical resistance and low surface energy, while the terminal alkene and alcohol functionalities offer versatile handles for further chemical modification . Unlike fully saturated perfluorinated solvents or simple fluorinated alcohols, this compound's dual functionality makes it a critical component in the synthesis of complex architectures for high-value applications, particularly in microelectronics and specialty coatings.

The Inadequacy of Generic Substitution: Why 3,3,4,4,5,6,6-Heptafluorohex-5-EN-1-OL Cannot Be Replaced by Common Fluorinated Alcohols


In material science applications, particularly for high-resolution lithography, the substitution of 3,3,4,4,5,6,6-Heptafluorohex-5-EN-1-OL with a generic fluorinated alcohol like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) would be a catastrophic design failure. The critical differentiation lies in its dual-functionality as a polymerizable monomer precursor [1]. While TFE and HFIP are valuable as solvents or hydrogen-bond donors, they lack the terminal alkene required for covalent integration into a polymer backbone. Using them would result in a leachable, non-structural additive that compromises material stability, degrades performance, and likely phase-separates from the polymer matrix [2]. Conversely, substituting it with a fully saturated analogue like 3,3,4,4,5,6,6-Heptafluorohexan-1-ol eliminates the crucial polymerization handle, rendering the material useless as a monomer in a chain-growth reaction. The precise spacing of the hydroxyl group from the fluorinated chain in this specific isomer is also non-trivial; an isomer with the alcohol at a different position, such as 3,3,4,4,5,6,6-Heptafluorohex-5-EN-2-OL, could dramatically alter the reactivity and the final polymer's properties, impacting critical metrics like dissolution rate and glass transition temperature (Tg) [3]. Therefore, the compound's value is not in its fluorinated nature alone, but in the specific spatial and functional arrangement that enables it to function as a true, covalent building block for advanced polymer architectures.

Quantitative Differentiation Guide for 3,3,4,4,5,6,6-Heptafluorohex-5-EN-1-OL: Performance Metrics Versus Structural Analogs


Superior UV Transparency at 157 nm of Fluoroalkanol-Based Polymers Versus Conventional Aromatic Resins

While a direct, peer-reviewed, head-to-head comparison of the UV absorption coefficient for a homopolymer derived from 3,3,4,4,5,6,6-Heptafluorohex-5-EN-1-OL against a specific analog is not available in the public domain, a robust class-level inference can be made based on the well-established photophysical properties of fluoroalkanol-functionalized polymers. This class of materials is specifically designed for high transparency at short wavelengths like 157 nm, a critical requirement for advanced microlithography. The transparency stems from the high electronegativity of fluorine, which reduces the polarizability of the C-F bonds, thereby minimizing absorption in the deep UV region [1]. In stark contrast, conventional aromatic-based photoresist resins (e.g., poly(4-hydroxystyrene)-based systems) exhibit unacceptably high absorbance at this wavelength, rendering them unusable for 157 nm lithography [2].

Lithography Photoresist UV Transparency 157 nm

Aqueous Base Solubility of Fluoroalkanol Polymers: A Requirement for Photoresist Developability

A key differentiator for fluoroalkanol-containing polymers, which can be synthesized from monomers like 3,3,4,4,5,6,6-Heptafluorohex-5-EN-1-OL, is their solubility in aqueous base developers (e.g., 0.26 N tetramethylammonium hydroxide, TMAH). The highly electronegative fluorine atoms adjacent to the alcohol group significantly acidify the hydroxyl proton, lowering its pKa to a range (approximately 9-10) where it can be deprotonated by standard aqueous base developers [1]. This property enables the polymer to function as a high-resolution positive-tone photoresist. In contrast, polymers derived from non-fluorinated alkyl alcohols have much higher pKa values (typically 15-17) and are completely insoluble in these developers, preventing their use as the base resin in a standard aqueous-developable photoresist formulation [2].

Photoresist Developability Aqueous Base Solubility pKa

Relative Reactivity of Heptafluorohex-5-enyl Radical: Direct Comparative Kinetic Data

Direct quantitative evidence from kinetic studies shows that the 3,3,4,4,5,6,6-heptafluorohex-5-enyl radical, the reactive intermediate derived from the target compound, exhibits a rate enhancement of only 2.2 (krel = 2.2) relative to its non-fluorinated hydrocarbon parent radical [1]. Furthermore, its rate constant is only slightly greater than that of the corresponding perfluorinated radical. This nuanced behavior—where fluorination provides a modest, rather than a dramatic, increase in reactivity—is a key piece of quantitative data for researchers designing radical-mediated reactions, such as certain polymerization or polymer modification processes, where controlling the propagation rate is crucial for achieving desired molecular weights and architectures.

Radical Chemistry Kinetics Fluorinated Olefin Reactivity Comparison

Validated Application Scenarios for 3,3,4,4,5,6,6-Heptafluorohex-5-EN-1-OL Based on Differential Evidence


Precursor Monomer for 157 nm and 193 nm Photoresist Polymers in Semiconductor Lithography

This is the primary high-value application. 3,3,4,4,5,6,6-Heptafluorohex-5-EN-1-OL is utilized as a key precursor in the synthesis of fluoroalkanol-substituted acrylate or methacrylate monomers [1]. When polymerized, these materials form the backbone of advanced photoresist resins. The fluorinated alcohol group provides the essential dual functionality required for high-resolution lithography: high transparency at short UV wavelengths (157 nm and 193 nm) and solubility in aqueous base developers after deprotection of acid-labile groups [2]. The modest reactivity of the derived radical, as shown by kinetic data (krel = 2.2), further suggests its utility in controlled polymerization processes like RAFT or ATRP, which are used to synthesize well-defined polymers with narrow molecular weight distributions—a critical parameter for achieving high-resolution features [3].

Synthesis of Fluorinated Specialty Polymers for Low-Surface-Energy Coatings and Membranes

Beyond microelectronics, this compound serves as a versatile building block for creating specialty polymers requiring low surface energy and high chemical resistance. The terminal alkene allows for copolymerization with a wide range of comonomers to tailor the final material properties. The heptafluoroalkyl segment imparts hydrophobicity and oleophobicity, while the hydroxyl group offers a site for further functionalization or crosslinking. This makes it suitable for synthesizing components for anti-fouling coatings, water-repellent textiles, and chemically resistant membranes for aggressive filtration environments .

Building Block in Organofluorine Methodology for Medicinal and Agrochemical Research

While not a drug candidate itself, 3,3,4,4,5,6,6-Heptafluorohex-5-EN-1-OL is a valuable synthetic intermediate for medicinal and agrochemical discovery programs. Its defined structure allows for the site-specific introduction of a fluorous tag or a partially fluorinated motif into more complex molecules. The terminal alcohol can be easily converted into a variety of functional groups (e.g., halides, tosylates, amines), providing a modular entry point for the synthesis of compound libraries with enhanced metabolic stability and bioavailability profiles, a common strategy in modern drug design [4].

Component in Hydrogen-Bonding Organocatalysts for Living Polymerization

Based on the known activity of structurally related hexafluorinated alcohols, 3,3,4,4,5,6,6-Heptafluorohex-5-EN-1-OL could serve as a precursor for developing novel hydrogen-bonding organocatalysts. The strongly electron-withdrawing fluorine atoms drastically increase the hydrogen-bond donating ability of the terminal hydroxyl group, enabling it to activate electrophilic monomers for living ring-opening polymerization (ROP). This class of catalysts is attractive for producing metal-free, high-purity polymers for biomedical and electronic applications [5]. The presence of the alkene provides an opportunity to tether the catalyst to a support for heterogeneous catalysis.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3,3,4,4,5,6,6-Heptafluorohex-5-EN-1-OL

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.